1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine
Description
Multicomponent Reaction Advancements
Pioneering work by Sutanto et al. (2020) demonstrated sequential multicomponent strategies for constructing nitrogen-rich hybrids. Their methodology for 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles established protocols for:
- Amine intermediate generation via HCl salt formation
- Acyl chloride coupling under mild conditions
- Cyclization using acetic anhydride/HCl systems
These techniques enabled the modular assembly of complex heterocyclic architectures through controlled stepwise functionalization.
Protecting Group Strategies
Early synthetic routes to similar compounds faced challenges with:
- Competitive N-alkylation at multiple reactive sites
- Amine group oxidation during cyclization steps
- Regioselectivity in imidazole ring formation
The adoption of HCl salt protection for amine intermediates, as documented in Procedure B of Sutanto's work, resolved these issues by:
- Stabilizing nucleophilic amine groups
- Preventing unwanted side reactions
- Enabling sequential functionalization
Modern Catalytic Approaches
Recent developments incorporate:
- Transition metal-catalyzed C-H activation for direct imidazole coupling
- Flow chemistry techniques improving reaction efficiency
- Computational modeling for regioselectivity prediction
These advances reduced synthetic steps from traditional 6-8 step sequences to contemporary 3-4 step protocols while maintaining yields above 60%.
Position Within Imidazole-Pyrazole Hybrid Compounds
This compound occupies a unique niche within hybrid heterocycles due to:
Electronic Configuration
The conjugated system exhibits:
- Pyrazole-to-imidazole charge transfer characteristics
- Enhanced π-π stacking capability from methylene spacers
- Tunable basicity (pKa ≈ 8.2) from amine and imidazole nitrogens
Comparative frontier orbital analysis reveals:
| Hybrid Type | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| This Compound | -6.12 | -1.98 | 4.14 |
| Pyrazole-only analog | -5.87 | -1.75 | 4.12 |
| Imidazole-only analog | -6.05 | -2.11 | 3.94 |
Supramolecular Behavior
Crystallographic studies of analogs show:
- Layered packing via NH···N hydrogen bonds (2.8-3.1 Å)
- Methylene groups enabling conformational flexibility
- Methyl substituents directing crystal lattice orientation
Biological Relevance
While pharmacological data falls outside this article's scope, structural features suggest:
- Potential kinase binding via imidazole-pyrazole pharmacophore
- Enhanced blood-brain barrier penetration from ethyl group
- Metabolic stability from methyl substitution patterns
Properties
IUPAC Name |
1-ethyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-15-9(6-10(11)13-15)7-14-5-4-12-8(14)2/h4-6H,3,7H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQDIKQOLOBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=CN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The amine group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Imidazole vs. Heterocyclic Substitutions: The target compound's 2-methylimidazole group at C5 introduces hydrogen-bonding capacity and aromaticity, which may enhance binding affinity in biological systems compared to analogs with non-heterocyclic substituents (e.g., trifluoromethyl or thiophene groups) .
Electronic Effects :
- 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine features a strong electron-withdrawing CF₃ group at C5, which could alter electronic distribution and metabolic stability compared to the target compound’s electron-rich imidazole .
Aromatic vs. Aliphatic Substituents :
- N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporates a pyridinyl group at C3, offering additional coordination sites for metal binding or π-π stacking interactions, unlike the target compound’s simpler amine at C3 .
Biological Activity
1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the imidazole moiety. While specific synthetic routes for this compound are not widely documented, related pyrazole derivatives have been synthesized successfully through similar methodologies, indicating a feasible pathway for this compound's synthesis .
Anticancer Properties
Research indicates that pyrazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, compounds with similar structural motifs have demonstrated antiproliferative effects in vitro and antitumor activity in vivo .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Ethyl-5-pyrazole derivative | MDA-MB-231 (Breast) | 12.5 | |
| 1-H-pyrazole analogue | HepG2 (Liver) | 15.0 | |
| 5-(2-Methylimidazolyl) derivative | HCT116 (Colon) | 10.0 |
Anti-inflammatory Activity
In addition to anticancer effects, compounds containing the pyrazole scaffold have been reported to possess anti-inflammatory properties. They can inhibit key inflammatory mediators such as TNF-alpha, which is crucial in the pathogenesis of various inflammatory diseases . One study highlighted a derivative that inhibited LPS-induced TNF-alpha release with an IC50 value of 0.283 mM, showcasing its potential therapeutic application in inflammatory conditions .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets involved in cell signaling pathways. For example, some compounds have been identified as inhibitors of kinases involved in cancer progression and inflammation . The incorporation of imidazole moieties enhances their interaction with biological targets due to the nitrogen atoms' ability to form hydrogen bonds.
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Case Study on HepG2 Cells : A study evaluated the antiproliferative effects of a series of pyrazole derivatives on HepG2 liver cancer cells. The most active compound exhibited over 54% growth inhibition at a concentration of 10 µM, indicating significant anticancer potential .
- Inflammation Model : In an animal model of inflammation, a pyrazole derivative was administered to assess its effect on TNF-alpha levels post-LPS stimulation. Results showed a marked reduction in TNF-alpha levels compared to controls, suggesting its utility in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
The compound has been investigated for its anticancer activity. Specific derivatives have demonstrated the ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
Research suggests that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of phosphodiesterases, which play a critical role in cellular signaling and regulation .
Neurological Applications
There is growing interest in the neuroprotective effects of imidazole derivatives. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Tested against E. coli and Staphylococcus aureus | Showed significant inhibition at low concentrations |
| Anticancer Activity | Breast cancer cell lines | Induced apoptosis via mitochondrial pathways |
| Enzyme Inhibition | Phosphodiesterase inhibition | Reduced cAMP levels, impacting cell signaling |
| Neuroprotection | Oxidative stress models | Enhanced cell viability under stress conditions |
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves cyclization of hydrazine derivatives with substituted ketones. A common approach includes:
- Step 1 : Condensation of 2-methylimidazole with a bromomethylpyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole-methyl group.
- Step 2 : Ethylation at the pyrazole N1 position using ethyl halides in the presence of a phase-transfer catalyst .
- Optimization Strategies :
- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Key Metrics : Monitor reaction progress via TLC or HPLC, targeting yields >75% with >95% purity.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.2–7.8 ppm for H5), ethyl group (δ 1.3–1.5 ppm for CH₃), and imidazole-methyl (δ 2.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₆N₆: 232.14 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in methanol/dichloromethane .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Systematic Substitution : Modify substituents at the imidazole (e.g., 2-methyl vs. 2-ethyl) or pyrazole (e.g., N1-ethyl vs. N1-propyl) positions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and docking simulations (AutoDock Vina) to assess binding affinity to targets like kinase enzymes .
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ determination via nonlinear regression .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results.
- Cross-Study Comparison : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple sources, adjusting for confounding factors like solvent polarity in solubility studies .
Q. How can reaction mechanisms for functionalization at the pyrazole C5 position be elucidated?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N or ²H at the pyrazole ring to track bond rearrangements during alkylation or oxidation.
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for intermediates, such as hydrazone formation .
- Theoretical Analysis : Perform transition state calculations (e.g., using QM/MM methods) to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
